molecular formula C16H19N3O2S B2889794 1-Allyl-3-(4-(4-propoxyphenyl)thiazol-2-yl)urea CAS No. 1207054-00-9

1-Allyl-3-(4-(4-propoxyphenyl)thiazol-2-yl)urea

Cat. No.: B2889794
CAS No.: 1207054-00-9
M. Wt: 317.41
InChI Key: VDBALRNIJVLYNT-UHFFFAOYSA-N
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Description

1-Allyl-3-(4-(4-propoxyphenyl)thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are commonly used in the development of pharmaceuticals and agrochemicals . This particular compound features a thiazole ring substituted with an allyl group and a propoxyphenyl group, making it a unique and potentially valuable molecule for various applications.

Biological Activity

1-Allyl-3-(4-(4-propoxyphenyl)thiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with urea or isocyanates. The general synthetic pathway includes:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Urea Formation : The thiazole derivative is then reacted with an allyl group and a phenyl substituent to form the final urea compound.

Anticancer Activity

Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For example, compounds with similar structures have shown effective inhibition of cancer cell proliferation through apoptosis induction. A study reported that specific thiazole derivatives led to a substantial increase in apoptotic cells in treated cultures compared to controls, indicating their potential as anticancer agents .

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInduction of apoptosis
Similar Thiazole Derivative<100Apoptosis and necrosis induction

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. Compounds with similar structures demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, derivatives showed effective inhibition against strains such as E. coli and S. aureus.

Bacterial StrainMIC (µg/mL)Comparison
E. coli40Comparable to ceftriaxone
S. aureus30More potent than traditional antibiotics

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is essential for reducing tumor growth.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes associated with cell proliferation and survival pathways.
  • Antimicrobial Action : The thiazole moiety contributes to the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.

Case Studies

Several studies have evaluated the efficacy of thiazole-based compounds in clinical settings:

  • Study on Cancer Cell Lines : A recent investigation focused on the effects of thiazole derivatives on MCF-7 breast cancer cells, revealing that these compounds significantly reduced cell viability and induced apoptosis .
  • Antimicrobial Screening : Another study assessed various thiazole derivatives against multi-drug resistant bacterial strains, noting that certain compounds exhibited superior activity compared to existing antibiotics .

Properties

IUPAC Name

1-prop-2-enyl-3-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-3-9-17-15(20)19-16-18-14(11-22-16)12-5-7-13(8-6-12)21-10-4-2/h3,5-8,11H,1,4,9-10H2,2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBALRNIJVLYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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